molecular formula C8H5FN2O2 B1582546 5-fluoroquinazoline-2,4(1H,3H)-dione CAS No. 192570-33-5

5-fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1582546
CAS No.: 192570-33-5
M. Wt: 180.14 g/mol
InChI Key: WPPSJUCAPOKSHS-UHFFFAOYSA-N
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Description

5-Fluoroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoroquinazoline-2,4(1H,3H)-dione typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoroquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It inhibits tyrosine kinases, which play a crucial role in cell proliferation and survival.

Comparison with Similar Compounds

Uniqueness: 5-Fluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom at the 5-position, which enhances its chemical stability and biological activity. This fluorine substitution can significantly alter the compound’s pharmacokinetic properties, making it more effective in certain applications .

Properties

IUPAC Name

5-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPSJUCAPOKSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349150
Record name 5-fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192570-33-5
Record name 5-fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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